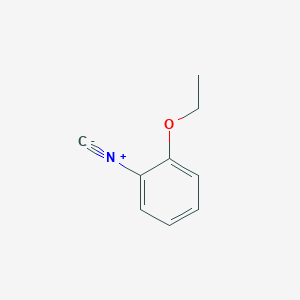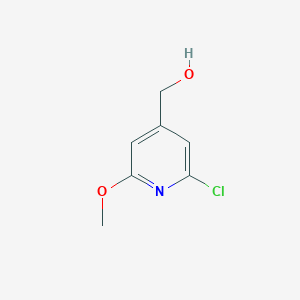
(2-氯-6-甲氧基吡啶-4-基)甲醇
描述
(2-Chloro-6-methoxypyridin-4-yl)methanol, also known as 2-CMP, is a synthetic compound that is used in a variety of scientific research applications. It is a member of the pyridine family and is known for its unique properties, such as its ability to act as a Lewis base and an acid. 2-CMP is used in a variety of laboratory experiments and has been used to synthesize a number of compounds, including antibiotics and other drugs.
科学研究应用
化学合成
“(2-氯-6-甲氧基吡啶-4-基)甲醇”可用作合成各种复杂分子的结构单元。 其吡啶环、甲氧基和羟基使其成为有机合成中的通用试剂 .
制药研究
包括“(2-氯-6-甲氧基吡啶-4-基)甲醇”在内的吡啶衍生物可用于开发新药。 吡啶环是许多药物中常见的结构单元,甲氧基和羟基可用于修饰药物的性质 .
农用化学品研究
类似于其在药物研究中的应用,“(2-氯-6-甲氧基吡啶-4-基)甲醇”也可用于开发新的农用化学品。 吡啶环是许多杀虫剂和除草剂中常见的结构 .
材料科学
虽然与“(2-氯-6-甲氧基吡啶-4-基)甲醇”没有直接关系,但吡啶衍生物通常用于开发新材料,例如聚合物和树脂。 该化合物可能在此领域有所应用 .
环境科学
一项研究表明,几种吡啶衍生物,包括类似的化合物,是甲烷单加氧酶的强抑制剂,甲烷单加氧酶是好氧甲烷氧化的关键酶 . 这表明“(2-氯-6-甲氧基吡啶-4-基)甲醇”可能用于环境科学研究,特别是在与甲烷氧化和温室气体减排相关的研究中 .
安全和处理研究
<a data-citationid="5a7a68
安全和危害
属性
IUPAC Name |
(2-chloro-6-methoxypyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-3-5(4-10)2-6(8)9-7/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAAPDVGNCACDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466455 | |
| Record name | (2-chloro-6-methoxypyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
193001-91-1 | |
| Record name | 2-Chloro-6-methoxy-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193001-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-chloro-6-methoxypyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

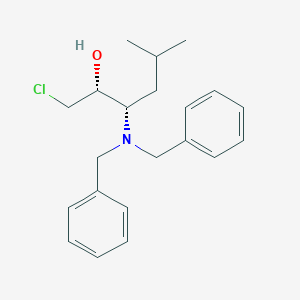
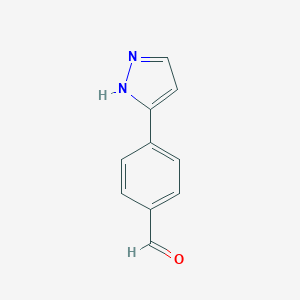
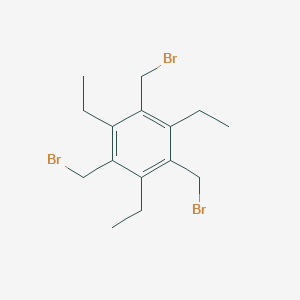

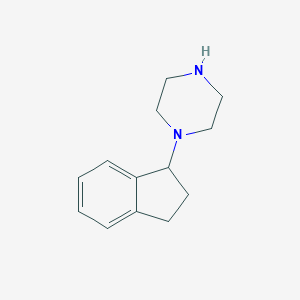
![Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate](/img/structure/B60845.png)
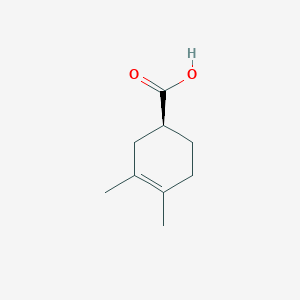
![3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B60849.png)
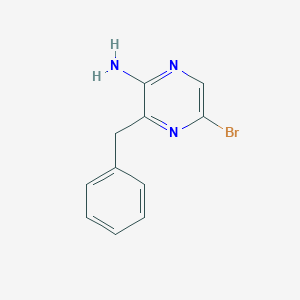

![(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B60856.png)
